(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine
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Overview
Description
(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, also known as DMPX, is a xanthine derivative that has been studied for its potential use as a selective antagonist of the A2B adenosine receptor. This receptor is involved in various physiological processes, including inflammation, asthma, and cancer progression. DMPX has shown promising results in preclinical studies, making it a potential candidate for further research and development.
Scientific Research Applications
PET Radioligand Development
The compound has been utilized in the development of PET radioligands for mapping adenosine A2A receptors in the heart and brain. Studies show that [11C]KF17837, a derivative of (E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, is a potential PET radioligand, demonstrating high uptake in myocardium and specific striatal uptake in the brain, which is rich in A2A receptors (Ishiwata et al., 1995).
Adenosine A2 Receptor Antagonism
The compound has been examined for its role as an adenosine A2 receptor antagonist. Research indicates that it exhibits high affinity and selectivity for adenosine A2A receptors, particularly in binding assays using rat striatal A2A receptors. Its inhibition type was found to be competitive for [3H]CGS21680 binding (Nonaka et al., 1994).
Structure-Activity Relationships
Studies on structure-activity relationships of 8-styrylxanthines, including (E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, have been conducted to understand their potency as A2-selective adenosine receptor antagonists. These studies provide insights into how modifications at the xanthine 7-position and phenyl ring substitutions affect receptor binding and selectivity (Jacobson et al., 1993).
Biodistribution Studies
Biodistribution studies of (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-methylxanthine derivatives have been conducted to evaluate their suitability as ligands for adenosine A2A receptors. Such studies are crucial for understanding the compound's distribution and effectiveness in targeting specific receptors in vivo (Stone-Elander et al., 1997).
CNS Adenosine Receptors Mapping
The compound has been used in research to map CNS adenosine receptors using positron emission tomography (PET). This is significant for understanding the role of adenosine receptors in various neurological conditions (Suzuki & Ishiwata, 1998).
properties
CAS RN |
141807-96-7 |
---|---|
Product Name |
(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine |
Molecular Formula |
C22H28N4O4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C22H28N4O4/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(3)18(23-20)11-9-15-8-10-16(29-4)17(14-15)30-5/h8-11,14H,6-7,12-13H2,1-5H3/b11-9+ |
InChI Key |
UQGGPCQNHJCOPS-PKNBQFBNSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
synonyms |
1,3-dipropyl-7-methyl-8-(3,4-dimethoxystyryl)xanthine KF 17837 KF 17837S KF-17837 KF-17837S KF17837S |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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